molecular formula C17H20N4 B11286329 N,N-dimethyl-3-phenyl-5-(propan-2-yl)pyrazolo[1,5-a]pyrimidin-7-amine

N,N-dimethyl-3-phenyl-5-(propan-2-yl)pyrazolo[1,5-a]pyrimidin-7-amine

Cat. No.: B11286329
M. Wt: 280.37 g/mol
InChI Key: GJVJLMRNWVVBJL-UHFFFAOYSA-N
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Description

N,N-dimethyl-3-phenyl-5-(propan-2-yl)pyrazolo[1,5-a]pyrimidin-7-amine is a heterocyclic compound that belongs to the class of pyrazolo[1,5-a]pyrimidines. This compound is characterized by its unique structure, which includes a pyrazolo[1,5-a]pyrimidine core with various substituents, including a phenyl group, an isopropyl group, and a dimethylamino group. The presence of these substituents imparts distinct chemical and biological properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-dimethyl-3-phenyl-5-(propan-2-yl)pyrazolo[1,5-a]pyrimidin-7-amine typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of an aminopyrazole with a β-enaminone derivative under microwave irradiation, leading to the formation of the desired pyrazolo[1,5-a]pyrimidine core . The reaction conditions, such as temperature and solvent, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis. Additionally, the purification processes, such as recrystallization and chromatography, are employed to ensure the compound’s quality and consistency.

Chemical Reactions Analysis

Types of Reactions

N,N-dimethyl-3-phenyl-5-(propan-2-yl)pyrazolo[1,5-a]pyrimidin-7-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like halides or amines in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding N-oxides, while reduction can produce amine derivatives.

Scientific Research Applications

N,N-dimethyl-3-phenyl-5-(propan-2-yl)pyrazolo[1,5-a]pyrimidin-7-amine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N,N-dimethyl-3-phenyl-5-(propan-2-yl)pyrazolo[1,5-a]pyrimidin-7-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N,N-dimethyl-3-phenyl-5-(propan-2-yl)pyrazolo[1,5-a]pyrimidin-7-amine is unique due to its specific substitution pattern and the presence of the pyrazolo[1,5-a]pyrimidine core. This structure imparts distinct chemical reactivity and biological activity, making it valuable for various applications in research and industry.

Properties

Molecular Formula

C17H20N4

Molecular Weight

280.37 g/mol

IUPAC Name

N,N-dimethyl-3-phenyl-5-propan-2-ylpyrazolo[1,5-a]pyrimidin-7-amine

InChI

InChI=1S/C17H20N4/c1-12(2)15-10-16(20(3)4)21-17(19-15)14(11-18-21)13-8-6-5-7-9-13/h5-12H,1-4H3

InChI Key

GJVJLMRNWVVBJL-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=NC2=C(C=NN2C(=C1)N(C)C)C3=CC=CC=C3

Origin of Product

United States

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